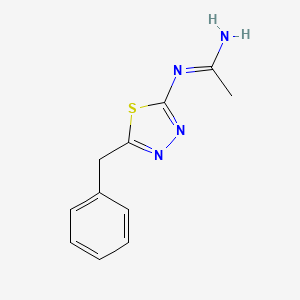

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide

Description

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide is a 1,3,4-thiadiazole derivative characterized by a benzyl group at the 5-position of the heterocyclic ring and an acetimidamide moiety at the 2-position. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry due to its electron-deficient nature, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) critical for bioactivity .

Properties

Molecular Formula |

C11H12N4S |

|---|---|

Molecular Weight |

232.31 g/mol |

IUPAC Name |

N'-(5-benzyl-1,3,4-thiadiazol-2-yl)ethanimidamide |

InChI |

InChI=1S/C11H12N4S/c1-8(12)13-11-15-14-10(16-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13,15) |

InChI Key |

GGUMDUIFCXWLHY-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=N\C1=NN=C(S1)CC2=CC=CC=C2)/N |

Canonical SMILES |

CC(=NC1=NN=C(S1)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with acetimidamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole ring.

Substitution: The benzyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetimidamide exhibits promising antimicrobial activity against various bacterial and fungal strains. Its mechanism involves inhibiting the synthesis of essential biomolecules in microbial cells, leading to cell death. Studies have shown that derivatives of this compound can effectively target resistant strains, making them valuable in combating infections .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells and interfere with cell division. For instance, derivatives were tested against several human cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer), showing significant cytotoxic effects . The most effective derivatives displayed IC50 values lower than 10 µM against specific cancer types.

Mechanism of Action

The mechanisms through which this compound exerts its effects include:

- Inhibition of cell division : By interfering with mitotic processes.

- Induction of apoptosis : Triggering programmed cell death pathways in malignant cells .

Agriculture

Pesticide Development

The compound has been explored for its potential use as a pesticide or herbicide. Its ability to inhibit the growth of certain plant pathogens makes it a candidate for agricultural applications. Preliminary studies suggest that formulations containing this compound can effectively reduce the incidence of fungal infections in crops .

Materials Science

Novel Material Development

this compound is also being studied for its potential in developing materials with unique electronic or optical properties. The structural characteristics of thiadiazole derivatives lend themselves to applications in organic electronics and photonic devices .

The biological activities of this compound can be compared with similar compounds:

| Compound Type | Activity | Reference |

|---|---|---|

| Thiadiazole Derivatives | Anticancer | |

| Quinazolines | Antimicrobial | |

| Benzothiazoles | Dual BRAF/VEGFR Inhibitors |

Case Study 1: Antitumor Efficacy

A study synthesized various thiadiazole derivatives and evaluated their efficacy against different cancer cell lines. Results indicated that compounds with a benzyl substituent showed enhanced cytotoxicity against MCF-7 cells with an IC50 value lower than 10 µM.

Case Study 2: Mechanistic Insights

Another investigation focused on the apoptotic mechanisms induced by quinazoline-thiadiazole hybrids. Treatment with these compounds led to significant increases in early and late apoptotic cells compared to untreated controls.

Mechanism of Action

The mechanism of action of N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound has been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation . For example, it may inhibit the activity of certain kinases or interfere with the function of specific proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Key Structural Features :

- N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide contains a benzyl group (hydrophobic domain) and an acetimidamide linker.

- Analogous Compounds: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (5e): Substituted with a chlorobenzylthio group and acetamide. The thioether linker may enhance metabolic stability compared to benzyl . N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide (2): Features a benzamide group instead of acetimidamide, reducing hydrogen-bonding capacity . N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5h): Combines benzylthio and phenoxyacetamide groups, increasing steric bulk .

Physical Properties

The absence of a thioether or phenoxy group in the target compound may reduce its melting point compared to 5e or 5h. Higher yields in analogs (e.g., 88% for 5h ) suggest that introducing sulfur-containing groups improves synthetic efficiency.

Structure-Activity Relationships (SAR)

- Hydrophobic Substituents : Benzyl or chlorobenzyl groups enhance membrane permeability and target binding (e.g., 5e vs. 5j ).

- Linker Flexibility : Acetimidamide’s NH groups may improve water solubility compared to rigid benzamide derivatives (e.g., compound 2 ).

- Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., in 3 and 8 ) increase electrophilicity, potentiating kinase inhibition.

Biological Activity

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antibacterial, antifungal, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

This compound features a thiadiazole ring, which is known for its ability to interact with biological targets. The structural characteristics contribute to its potential as a therapeutic agent.

Biological Activities

1. Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of thiadiazole derivatives. For instance, derivatives of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. In particular, the structure-activity relationship (SAR) indicates that modifications on the benzyl unit and sulfur linkers greatly influence antibacterial efficacy .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | S. aureus | High |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | E. coli | Moderate |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | P. aeruginosa | Significant |

2. Antifungal Activity

The compound has also shown antifungal properties against various strains. Research indicates that certain thiadiazole derivatives can inhibit fungal growth effectively. For example, compounds related to the thiadiazole structure demonstrated notable activity against Candida species .

3. Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. One study highlighted that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The most potent derivatives showed IC50 values significantly lower than standard chemotherapeutic agents like sorafenib .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HeLa | 0.37 |

| 5g | HeLa | 0.73 |

| Sorafenib | HeLa | 7.91 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes critical for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, certain derivatives have been shown to induce apoptotic pathways leading to cell death.

Case Studies

In a notable study published in Medicinal Chemistry Research, a series of derivatives were synthesized and tested for their biological activities. The results indicated that modifications on the thiadiazole ring significantly enhanced their potency against various cancer cell lines . Flow cytometry analysis confirmed that these compounds effectively induced apoptosis in HeLa cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.